molecular formula C11H13NO3 B14585636 Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- CAS No. 61563-95-9

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo-

Cat. No.: B14585636
CAS No.: 61563-95-9
M. Wt: 207.23 g/mol
InChI Key: SWSHPQRSEBPCAO-UHFFFAOYSA-N
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Description

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is a chemical compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylphenylamine with butanoyl chloride to form an intermediate, which is then oxidized to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
  • Butanamide, N-hydroxy-N-(2-methylphenyl)-3-oxo-
  • Butanamide, N-hydroxy-N-(3-chlorophenyl)-3-oxo-

Uniqueness

Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets compared to its analogs.

Properties

CAS No.

61563-95-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-hydroxy-N-(3-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3

InChI Key

SWSHPQRSEBPCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)CC(=O)C)O

Origin of Product

United States

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